molecular formula C20H20O2 B14291221 2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione CAS No. 113309-63-0

2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione

Cat. No.: B14291221
CAS No.: 113309-63-0
M. Wt: 292.4 g/mol
InChI Key: UGEKJENRURYTBN-UHFFFAOYSA-N
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Description

2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione is an organic compound with the molecular formula C20H20O2 It is characterized by the presence of two 4-methylphenyl groups attached to a pentane-1,5-dione backbone with a methylidene group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylene-1,5-diphenyl-1,5-pentanedione: Similar structure but with phenyl groups instead of 4-methylphenyl groups.

    2-Methyl-1,5-pentanediamine: Different functional groups but similar carbon backbone.

    (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone: Similar aromatic substitution but different core structure.

Uniqueness

2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione is unique due to the presence of both the methylidene group and the 4-methylphenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

113309-63-0

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione

InChI

InChI=1S/C20H20O2/c1-14-4-9-17(10-5-14)19(21)13-8-16(3)20(22)18-11-6-15(2)7-12-18/h4-7,9-12H,3,8,13H2,1-2H3

InChI Key

UGEKJENRURYTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=C)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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